DL-Methionine-13C
Description
Significance of Stable Isotope Labeling in Elucidating Biological Processes
The application of stable isotope labeling has revolutionized our understanding of biological processes. silantes.com It allows for the precise tracing of metabolic substrates through intricate biochemical reactions, offering a dynamic view of cellular metabolism. nih.govspringernature.comuu.nl This approach is instrumental in:
Mapping Metabolic Pathways: By introducing a labeled compound, researchers can identify the downstream metabolites and delineate the specific routes of metabolic networks. creative-proteomics.comcreative-proteomics.com
Quantifying Metabolic Flux: Stable isotope labeling enables the measurement of the rate at which metabolites flow through a particular pathway, providing quantitative data on cellular metabolism. creative-proteomics.comcreative-proteomics.com
Understanding Disease Mechanisms: In the context of diseases like cancer, obesity, and diabetes, stable isotope tracing helps to identify altered metabolic fluxes and aberrant pathways, offering valuable insights into disease pathogenesis and potential therapeutic targets. nih.gov
Gene Expression and Epigenetics: The technique aids in studying the impact of genetic and environmental factors on gene expression and RNA modifications. silantes.com
The use of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), allows for the differentiation between endogenous and exogenously administered compounds, a critical aspect in metabolic studies. nih.govsymeres.com
Role of L-Methionine in Cellular Metabolism and its Methyl Group Donor Functionality
L-Methionine is an essential sulfur-containing amino acid in humans, playing a central role in numerous biological processes. wikipedia.orgmdpi.com Its significance extends beyond being a fundamental building block for protein synthesis. researchgate.netnih.govfrontiersin.org A key metabolic function of L-Methionine is its role as the primary methyl group donor in the cell. mdpi.comresearchgate.netnih.gov
Through its conversion to S-adenosylmethionine (SAM), L-Methionine provides the methyl group for a vast number of methylation reactions. wikipedia.orgmdpi.comnih.gov These reactions are crucial for the synthesis of many vital compounds and for the regulation of fundamental cellular processes, including:
DNA and Histone Methylation: This epigenetic modification plays a critical role in regulating gene expression. frontiersin.orgacs.org
Synthesis of Phospholipids: Methylation is essential for the formation of phosphatidylcholine, a major component of cell membranes. frontiersin.org
Neurotransmitter Synthesis: The production of certain neurotransmitters relies on methylation reactions.
Biosynthesis of other compounds: L-Methionine is a precursor for the synthesis of other important molecules like cysteine, taurine, and the antioxidant glutathione. wikipedia.orgresearchgate.netnih.gov
Rationale for ¹³C Isotopic Labeling of L-Methionine's Methyl Group for Advanced Research
The specific labeling of the methyl group of L-Methionine with the stable isotope carbon-13 (¹³C) offers distinct advantages for advanced biochemical research. This targeted labeling allows scientists to precisely track the fate of this crucial functional group in various metabolic processes.
The primary rationale for using L-Methionine-methyl-¹³C includes:
Tracing Methylation Reactions: By following the ¹³C-labeled methyl group, researchers can directly investigate the myriad of methylation reactions occurring within a cell. This provides insights into the regulation of gene expression, protein function, and the synthesis of essential molecules. acs.org
Studying One-Carbon Metabolism: The transfer of the methyl group from L-Methionine is a cornerstone of one-carbon metabolism. L-Methionine-methyl-¹³C is an invaluable tool for dissecting this complex network of reactions. researchgate.netnih.gov
Investigating Disease Pathophysiology: Alterations in methylation patterns are implicated in various diseases, including cancer. mdpi.com L-Methionine-methyl-¹³C can be used to study these changes in disease models, potentially leading to the identification of new biomarkers and therapeutic strategies. acs.org
Non-Invasive Breath Tests: A significant application of L-Methionine-methyl-¹³C is in breath tests to assess liver mitochondrial function. metsol.comnih.govmetsol.com The metabolism of the labeled methionine in the liver results in the production of ¹³CO₂, which can be measured in expired breath. metsol.comnih.gov The rate of ¹³CO₂ exhalation provides a non-invasive measure of hepatic mitochondrial activity, which can be impaired in various liver diseases. metsol.comnih.govscispace.com
The use of L-Methionine-methyl-¹³C, in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful platform for detailed metabolic investigations. acs.orgnih.govacs.org
Historical Context and Evolution of Isotopic Tracers in Biochemistry
The concept of using isotopes as tracers in biological research has a rich history, dating back to the early 20th century. tandfonline.comnih.gov The initial pioneering work primarily involved radioactive isotopes. tandfonline.comnih.govresearchgate.net
Early Discoveries: The discovery of radioactivity at the end of the 19th century set the stage for the use of radioisotopes to trace molecular pathways. tandfonline.comnih.gov Georg de Hevesy, a Nobel laureate, was a key figure in developing the tracer principle, initially using radioactive isotopes of lead to study plant physiology. researchgate.net
The Rise of Radioisotopes: The 1940s saw the first significant use of radiotracers in metabolic studies, with the availability of isotopes like carbon-14 (B1195169) (¹⁴C) and phosphorus-32 (B80044) (³²P). tandfonline.comnih.govresearchgate.net These studies provided groundbreaking insights into complex biochemical processes. researchgate.net
The Shift to Stable Isotopes: While radioisotopes were instrumental, their use was limited by safety concerns. The development of mass spectrometry and the increasing availability of stable isotopes led to a gradual shift towards their use in biological research. nih.gov Stable isotopes offered a safer alternative for studying metabolism, particularly in humans. nih.gov
Modern Era: Today, stable isotope tracing, coupled with advanced analytical technologies like high-resolution mass spectrometry and NMR, is a cornerstone of modern biochemistry and metabolomics. nih.govfrontiersin.orgnumberanalytics.com This approach allows for highly sensitive and detailed investigations of metabolic networks in both health and disease. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(113C)methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-YWQIHCTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]SCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49705-26-2 | |
| Record name | L-Methionine-methyl-13c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049705262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-METHIONINE-METHYL-13C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55YCX1IL8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Routes and Isotopic Enrichment Strategies for L Methionine Methyl 13c
Chemical Synthesis Pathways for Methyl-¹³C Labeling of Methionine
Chemical synthesis offers a direct and highly controlled approach to producing L-Methionine-methyl-¹³C with high isotopic purity. The primary strategy involves the reaction of a suitable precursor with a ¹³C-labeled methylating agent.
A common and effective method for the chemical synthesis of L-Methionine-methyl-¹³C involves the use of Iodomethane-¹³C as the methyl group donor and L-Homocysteine as the recipient molecule. chemicalbook.com The reaction mechanism is a nucleophilic substitution where the sulfur atom of L-Homocysteine acts as a nucleophile, attacking the electrophilic carbon of Iodomethane-¹³C. This results in the formation of a new carbon-sulfur bond and the displacement of the iodide ion, yielding L-Methionine with a ¹³C-labeled methyl group.
Established procedures for this synthesis have been developed and refined over time. For instance, a synthesis method for L- and D-[methyl-¹¹C]methionine, which can be adapted for ¹³C labeling, has been reported to produce the final product with high radiochemical and enantiomeric purity. snmjournals.orgnih.gov The synthesis starting from [¹¹C]methyl iodide can achieve radiochemical yields of 40%-90% with an optical purity higher than 99%. snmjournals.orgnih.gov The total synthesis time, including purification, is typically in the range of 20-30 minutes. snmjournals.orgnih.gov
Another approach involves the use of DL-homocystine, which is first reduced to L-homocysteine. The subsequent reaction with ¹³CHD₂-methyl iodide yields the desired labeled methionine isotopomer. nih.govacs.org
Table 1: Key Reactants in the Chemical Synthesis of L-Methionine-methyl-13C
| Precursor Compound | Role in Synthesis |
| Iodomethane-¹³C | Provides the ¹³C-labeled methyl group. |
| L-Homocysteine | Acts as the nucleophilic substrate, providing the amino acid backbone. |
| DL-Homocystine | Can be used as a precursor to L-Homocysteine after a reduction step. |
Achieving high isotopic purity and chemical yield is paramount in the synthesis of labeled compounds. For L-Methionine-methyl-¹³C, purity is critical to ensure that the detected signal in analytical applications originates solely from the labeled molecule. Isotopic purity of ≥99 atom % ¹³C is often targeted and achieved. sigmaaldrich.com
Several factors can influence the efficiency of the synthesis:
Purity of Precursors: The isotopic enrichment of the starting material, Iodomethane-¹³C, directly impacts the final product's isotopic purity.
Reaction Conditions: Optimization of parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and minimizing side reactions.
Purification Methods: Post-synthesis purification, often employing techniques like liquid chromatography (LC), is essential to remove unreacted precursors, byproducts, and any potential enantiomeric impurities, ensuring a final product with high chemical and optical purity. snmjournals.orgnih.gov
Biosynthetic Methods for L-Methionine-methyl-¹³C Incorporation in Model Systems
Biosynthetic methods leverage the cellular machinery of model organisms to incorporate isotopically labeled amino acids into proteins. This approach is particularly valuable for structural biology studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
Escherichia coli (E. coli) is a widely used and cost-effective microbial system for producing isotopically labeled proteins. cortecnet.comsilantes.com These bacteria can be grown in minimal media where ¹³C-labeled precursors serve as the sole carbon source, leading to the synthesis of labeled amino acids that are subsequently incorporated into proteins. cortecnet.com For specific labeling of methionine, L-Methionine-methyl-¹³C can be added to the culture medium.
Key advantages of using E. coli include its well-understood genetics, rapid growth, and the ability to produce high yields of recombinant proteins. silantes.com However, challenges such as protein misfolding and the lack of post-translational modifications can be limitations for certain eukaryotic proteins. silantes.com To enhance protein expression and labeling efficiency, specialized rich media derived from algal lysates, such as ISOGRO, can be used as a supplement to minimal media. cortecnet.com
For many human proteins, particularly those requiring complex post-translational modifications for proper folding and function, mammalian cell expression systems are preferred. rsc.orgrsc.orgnih.govscienceopen.comnih.gov Cell lines like Human Embryonic Kidney (HEK293) cells are commonly used for this purpose. rsc.orgnih.gov
Labeling of the methionine methyl group in mammalian cells is a well-established technique. rsc.org This is often achieved by adding L-Methionine-methyl-¹³C to a methionine-deficient culture medium. fishersci.com This method has been shown to result in high incorporation efficiency, often 95% or greater. nih.gov
While effective, a significant consideration for labeling in mammalian cells is the higher cost of culture media and labeled precursors compared to microbial systems. nih.gov Furthermore, mammalian cells cannot synthesize all essential amino acids, making it impossible to use simple labeled precursors like ¹³C-glucose for uniform labeling of all amino acids, a strategy that is feasible in bacteria. rsc.orgnih.gov
Achieving high isotopic labeling efficiency is crucial for the sensitivity and interpretation of subsequent analytical experiments. In both microbial and mammalian systems, the goal is to maximize the incorporation of the labeled amino acid into the target protein.
Isotope scrambling , the metabolic conversion of the labeled amino acid into other molecules, can be a significant challenge. nih.gov This can lead to the unintended incorporation of the ¹³C label into other amino acids, complicating data analysis. For instance, in some cell-free protein synthesis systems, ¹³C from a labeled precursor intended for one amino acid can be detected in others, such as alanine (B10760859) and isoleucine. copernicus.org
Strategies to minimize isotope scrambling include:
Using auxotrophic strains of E. coli that are unable to synthesize certain amino acids.
Careful selection of the labeled precursor and timing of its addition to the culture.
Inhibition of specific metabolic pathways. For example, inhibition of alanine transaminase can suppress the dilution of labeled alanine from unlabeled pyruvate. biorxiv.org
Research has shown that with optimized protocols, metabolic scrambling can be rendered insignificant, with near-complete incorporation of the desired labeled amino acid. nih.govacs.orgnih.gov
Table 2: Comparison of Expression Systems for L-Methionine-methyl-13C Labeled Protein Production
| Feature | Microbial Systems (e.g., E. coli) | Mammalian Cell Systems (e.g., HEK293) |
| Cost | Lower | Higher |
| Protein Yield | Generally higher | Can be lower |
| Post-Translational Modifications | Limited | Complex modifications possible |
| Labeling Strategy | Can use simple ¹³C precursors for uniform labeling or add specific labeled amino acids. | Requires addition of specific labeled amino acids. |
| Common Applications | Production of a wide range of proteins for structural and functional studies. | Production of complex eukaryotic proteins, especially for therapeutic or functional studies. |
Variants of L-Methionine Labeling (e.g., Methyl-13C, Methyl-D3, 13C5) and their Strategic Utility
Isotopically labeled L-Methionine is a critical tool in various scientific research fields, particularly in proteomics and metabolomics. The specific position and type of isotopic label confer distinct properties to the molecule, making each variant uniquely suited for different applications. The strategic selection of a labeled L-Methionine variant is crucial for the successful design and outcome of studies involving protein synthesis, dynamics, and metabolic flux. The most common variants include labeling at the methyl group with Carbon-13 (¹³C) or deuterium (B1214612) (D), and uniform labeling of the carbon backbone (¹³C₅).
L-Methionine-methyl-¹³C
This variant features a Carbon-13 isotope specifically on the terminal methyl group. Its primary utility lies in nuclear magnetic resonance (NMR) spectroscopy studies of proteins. fishersci.comfishersci.com The ¹³C-labeled methyl group serves as a sensitive probe for investigating protein structure, dynamics, and interactions, even in large and complex macromolecules. nih.govrsc.org Methionine is a common donor of methyl groups to various substrates like creatine (B1669601) and epinephrine (B1671497), and labeling this specific position allows researchers to trace the metabolic fate of the methyl group. fishersci.comfishersci.com The synthesis of L-Methionine-methyl-¹³C can be achieved by reacting ¹³C-labeled methyl iodide with a suitable precursor like L-homocysteine. chemicalbook.comnih.govacs.org
Key Research Findings for L-Methionine-methyl-¹³C:
Protein Structure and Dynamics: Isotopic labeling of methyl groups with ¹³C has transformed solution-based NMR spectroscopy, enabling the study of proteins much larger and more complex than was previously possible with traditional ¹⁵N labeling. nih.govrsc.org
Metabolic Tracing: In studies using positron emission tomography (PET), [¹¹C]methionine (a radioactive isotopologue) has been used to measure in vivo protein synthesis rates in normal and neoplastic tissues. nih.gov This highlights the utility of methyl-labeled methionine in tracking metabolic pathways.
High Incorporation Efficiency: Studies in mammalian cell cultures have shown that ¹³C-methyl-labeled methionine can be incorporated into proteins with an efficiency of 95% or greater. nih.gov
L-Methionine-methyl-D₃
In this variant, the three hydrogen atoms of the methyl group are replaced with deuterium (D), a heavy isotope of hydrogen. L-Methionine-methyl-D₃ is frequently used as an internal standard for the quantification of natural L-methionine in biological samples using mass spectrometry. caymanchem.com The mass difference between the deuterated standard and the natural analyte allows for precise and accurate measurement. Deuterium labeling can also affect the pharmacokinetic and metabolic profiles of molecules, a property explored in drug development. medchemexpress.commedchemexpress.com
Key Research Findings for L-Methionine-methyl-D₃:
Quantitative Analysis: L-Methionine-d3 is described as a labeled L-Methionine used as an internal standard for quantification. caymanchem.comcenmed.com
Metabolic Studies: As a stable isotope-labeled version of an essential amino acid, it is used in metabolomics and proteomics to quantify biochemical markers. lumiprobe.com Methionine itself is central to numerous functions, including the synthesis of the universal methyl donor S-(5'-adenosyl-L-methionine) (SAM), purines, and pyrimidines. caymanchem.com
L-Methionine-¹³C₅
This variant involves the replacement of all five carbon atoms in the L-Methionine molecule with ¹³C isotopes. immunomart.comisotope.com This uniform labeling makes it a powerful tool in metabolomics and proteomics for tracing the incorporation of the entire amino acid into proteins and other metabolic pathways. isotope.com It is often used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to achieve global quantitative analysis of proteomes.
Key Research Findings for L-Methionine-¹³C₅:
Broad Metabolic Tracking: L-Methionine-¹³C₅ is used in metabolism, metabolomics, and proteomics research. isotope.com
Multi-Isotope Labeling: For more complex studies, L-Methionine can be labeled with both ¹³C and ¹⁵N (e.g., L-Methionine-¹³C₅, ¹⁵N). immunomart.comisotope.com This dual labeling provides additional mass shifts, further enhancing its utility in mass spectrometry-based quantitative proteomics and NMR-based structural biology. isotope.com
Interactive Data Table: Comparison of L-Methionine Labeling Variants
| Labeling Variant | Isotopic Composition | Primary Application | Key Advantage |
| L-Methionine-methyl-¹³C | Carbon-13 on the methyl group | Biomolecular NMR Spectroscopy fishersci.comisotope.com | Provides a sensitive, specific probe for protein structure and dynamics in large complexes. nih.gov |
| L-Methionine-methyl-D₃ | Deuterium on the methyl group | Internal standard for Mass Spectrometry caymanchem.com | Allows for precise quantification of unlabeled L-methionine in biological samples. lumiprobe.com |
| L-Methionine-¹³C₅ | Carbon-13 on all five carbon atoms | Metabolomics, Quantitative Proteomics (e.g., SILAC) medchemexpress.comisotope.com | Enables tracking of the entire amino acid backbone through metabolic pathways and protein synthesis. isotope.com |
| L-Methionine-¹³C₅, ¹⁵N | ¹³C on all carbons, ¹⁵N on the nitrogen | Advanced NMR and Mass Spectrometry isotope.com | Provides additional mass and nuclear spin properties for complex structural and quantitative studies. immunomart.comisotope.com |
| L-Methionine-(methyl-¹³C,d₃) | ¹³C and Deuterium on the methyl group | Stable Isotope Tagging of Epitopes (SITE) | Used in vaccine development for the identification of virus-induced peptides. scientificlabs.co.uk |
Metabolic Pathways and Biochemical Mechanisms Elucidated by L Methionine Methyl 13c
Overview of Methionine Cycle Dynamics and One-Carbon Metabolism
At the heart of numerous cellular functions lies one-carbon metabolism, a complex network of interconnected pathways responsible for the transfer of one-carbon units. nih.gov This metabolic hub is critical for the biosynthesis of essential molecules such as nucleotides (the building blocks of DNA and RNA), amino acids, and vitamins. creative-proteomics.com The methionine cycle is a central component of one-carbon metabolism. creative-proteomics.com It begins with the essential amino acid methionine and, through a series of enzymatic reactions, generates S-adenosylmethionine (SAM), the universal methyl donor in the cell. creative-proteomics.comnih.gov
After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. creative-proteomics.com This regeneration can occur through a folate-dependent pathway or a folate-independent pathway utilizing betaine. nih.gov L-Methionine-methyl-13C allows researchers to trace the flow of the labeled methyl group through this entire cycle, providing a quantitative measure of the rates of methionine regeneration and its subsequent utilization in various metabolic processes. nih.govbiorxiv.org This ability to track metabolic fluxes is crucial for understanding how cells adapt to different physiological and pathological states. creative-proteomics.com
| Reaction | Enzyme | Key Role |
|---|---|---|
| Methionine → S-Adenosylmethionine (SAM) | Methionine Adenosyltransferase (MAT) | Activation of methionine for methyl donation. nih.gov |
| SAM → S-Adenosylhomocysteine (SAH) + Methylated Substrate | Methyltransferases | Transfer of the methyl group to various acceptor molecules. nih.gov |
| SAH → Homocysteine + Adenosine | SAH Hydrolase | Regeneration of homocysteine. nih.gov |
| Homocysteine → Methionine | Methionine Synthase (MS) or Betaine-Homocysteine Methyltransferase (BHMT) | Remethylation of homocysteine to complete the cycle. nih.gov |
S-Adenosylmethionine (SAM) as the Primary Methyl Group Donor Derived from L-Methionine-methyl-13C
The conversion of L-methionine to S-adenosylmethionine (SAM) is a critical step that activates the methyl group for transfer. nih.gov When cells are supplied with L-Methionine-methyl-13C, the resulting SAM pool becomes enriched with the 13C label. medchemexpress.com This labeled SAM then serves as the primary donor of the tagged methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids. creative-proteomics.com The ubiquitous nature of SAM-dependent methylation highlights its importance in regulating a wide range of cellular processes, from gene expression to signal transduction. creative-proteomics.comacs.org
Transmethylation Reactions and Methyl Group Transfer Mechanisms
Transmethylation reactions, catalyzed by a large family of enzymes called methyltransferases, are fundamental to cellular regulation. nih.gov L-Methionine-methyl-13C has been instrumental in elucidating the dynamics and specificity of these reactions.
Methylation of DNA (Epigenetic Studies)
DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. creative-proteomics.com The addition of a methyl group to DNA, typically at cytosine residues within CpG dinucleotides, is associated with gene silencing. nih.gov By tracing the incorporation of the 13C-labeled methyl group from L-Methionine-methyl-13C into the DNA, researchers can directly measure the rate of de novo DNA methylation. nih.gov This has provided invaluable insights into how epigenetic patterns are established and maintained, and how they are altered in diseases such as cancer. creative-proteomics.comnih.gov Stable isotope tracing with L-Methionine-methyl-13C allows for the temporal analysis of DNA methylation dynamics, offering a more nuanced understanding than static measurements of methylation levels. nih.gov
Methylation of Proteins (e.g., Histones, Lysine (B10760008), Arginine Residues)
Post-translational modification of proteins by methylation is a critical regulatory mechanism that affects protein function, stability, and localization. nih.gov Histone proteins, which are essential for packaging DNA into chromatin, are subject to extensive methylation on lysine and arginine residues. nih.govelifesciences.org These modifications play a central role in regulating chromatin structure and gene expression. nih.gov Using L-Methionine-methyl-13C, scientists can track the transfer of the labeled methyl group to specific amino acid residues within proteins. fishersci.com This has been particularly useful in studying the dynamics of histone methylation and identifying the specific enzymes responsible for these modifications. nih.gov
Methylation of Small Molecules (e.g., Creatine (B1669601), Epinephrine (B1671497), Choline)
The process of transmethylation is also vital for the synthesis of numerous small molecules with diverse physiological roles. nih.gov L-Methionine-methyl-13C has been used to trace the synthesis of these compounds. fishersci.com For example, the synthesis of creatine, an important molecule in energy metabolism, involves the methylation of guanidinoacetate. nih.gov Similarly, the conversion of norepinephrine (B1679862) to epinephrine is a methylation-dependent step in the adrenal medulla. youtube.com The synthesis of choline, a crucial component of cell membranes and a precursor to the neurotransmitter acetylcholine, also relies on methyl group donation from SAM. pnas.org By monitoring the incorporation of the 13C label into these molecules, researchers can quantify their synthesis rates and understand how their production is regulated. youtube.com
| Substrate | Methylated Product | Biological Significance |
|---|---|---|
| DNA (Cytosine) | 5-Methylcytosine | Epigenetic regulation of gene expression. nih.gov |
| Histones (Lysine, Arginine) | Methylated Histones | Chromatin structure and gene regulation. nih.gov |
| Guanidinoacetate | Creatine | Energy metabolism in muscle and brain. nih.gov |
| Norepinephrine | Epinephrine | Hormone and neurotransmitter. youtube.com |
| Phosphatidylethanolamine | Phosphatidylcholine | Cell membrane structure and signaling. pnas.org |
Interconnection with Folate Cycle and Vitamin B12 Dependencies in Methionine Metabolism
The intricate relationship between L-methionine metabolism, the folate cycle, and vitamin B12 is pivotal for cellular one-carbon metabolism. L-methionine-methyl-13C serves as a powerful tracer to dissect these interconnected pathways, particularly the remethylation of homocysteine to methionine. This process is catalyzed by methionine synthase, an enzyme that requires vitamin B12 (as methylcobalamin) as a cofactor and utilizes 5-methyltetrahydrofolate (a folate derivative) as the methyl donor. nih.govcaldic.com The use of isotopically labeled methionine allows researchers to trace the fate of the methyl group and quantify the flux through this critical junction. researchgate.net
Vitamin B12 deficiency directly impairs the function of methionine synthase, leading to a disruption in the remethylation of homocysteine. nih.govresearchgate.net This blockage has cascading effects, including the trapping of folate as 5-methyltetrahydrofolate (the "folate trap"), which renders it unavailable for other essential reactions like nucleotide synthesis. nih.gov Studies utilizing tracer-based methionine load tests have been instrumental in quantifying the metabolic consequences of vitamin B12 deficiency.
A study involving vitamin B12-deficient adolescent women used a tracer-labeled methionine load test to independently assess the transsulfuration and remethylation pathways of homocysteine. nih.gov By measuring the isotopic enrichment of various metabolites before and after vitamin B12 treatment, researchers could delineate the metabolic shifts associated with improved vitamin B12 status. The findings indicated that with lower vitamin B12 levels (<150 pmol/L), the remethylation of homocysteine was significantly lower, while the flux through the transsulfuration pathway was consequently higher. Conversely, improved vitamin B12 status (>150 pmol/L) was associated with increased remethylation and decreased transsulfuration, highlighting the body's adaptive response to conserve methionine when its regeneration is compromised. nih.gov
These tracer studies provide direct evidence of the metabolic switch governed by vitamin B12 availability. When remethylation is inefficient due to a lack of vitamin B12, the cell redirects homocysteine towards the transsulfuration pathway for catabolism. L-methionine-methyl-13C allows for precise measurement of these fluxes, demonstrating how the folate and methionine cycles are coupled via the vitamin B12-dependent methionine synthase reaction. mdpi.com
| Parameter | Vitamin B12 <150 pmol/L | Vitamin B12 >150 pmol/L |
|---|---|---|
| Fasting Homocysteine | Higher | Significantly Lower |
| Tracer Estimated Remethylation | Lower | Higher |
| Tracer Estimated Transsulfuration | Higher | Lower |
This table summarizes findings from a study on vitamin B-12 deficient women, illustrating the inverse relationship between remethylation and transsulfuration of homocysteine based on vitamin B-12 levels. Data sourced from a tracer-labeled methionine load test. nih.gov
Catabolism and Degradation Pathways of Methionine and L-Methionine-methyl-13C
The catabolism of L-methionine, traced effectively by L-methionine-methyl-13C, primarily proceeds through two major pathways following its conversion to homocysteine: transsulfuration and remethylation, with transamination representing an alternative route. nih.gov The use of stable isotopes allows for the quantitative assessment of the flux of methionine through these degradation routes. nih.gov
The transsulfuration pathway is an irreversible catabolic process that converts homocysteine to cysteine. nih.govnih.gov This pathway is crucial for cysteine synthesis and the removal of excess methionine. Studies using [1-¹³C]methionine in piglets have quantified the significant role of the gastrointestinal tract (GIT) in this process. The release of ¹³CO₂ from the carboxyl group of methionine is a key indicator of its entry into the transsulfuration pathway, which ultimately leads to the formation of α-ketobutyrate and its subsequent oxidation in the Krebs cycle. nih.govyoutube.com These tracer studies revealed that a substantial portion of dietary methionine is metabolized via transsulfuration in the GIT. nih.govnih.gov
The transmethylation pathway is the initial step for all methionine metabolism, where methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor. nih.gov After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The ¹³C-labeled methyl group from L-methionine-methyl-13C can be tracked as it is transferred to a multitude of acceptor molecules, providing a global view of cellular methylation activity. acs.org The resulting homocysteine can then either be remethylated back to methionine or enter the transsulfuration pathway for degradation.
A ¹³C-methionine breath test, which measures the appearance of ¹³CO₂ in expired air, has been developed to assess the catabolism of methionine as an indicator of hepatic mitochondrial function. nih.gov The oxidation of the methyl-carbon of methionine to CO₂ reflects the combined activity of the transmethylation and subsequent metabolic pathways. Studies comparing [methyl-¹³C]-methionine with [1-¹³C]-methionine in breath tests have shown that the carboxyl-labeled carbon is more readily oxidized to CO₂, indicating it is a more direct measure of entry into the Krebs cycle via the transsulfuration pathway. nih.gov
| Metabolic Process | Percentage of Dietary Methionine Intake | Fate of Methionine Utilized by GIT |
|---|---|---|
| Metabolized by GIT | 20% | - |
| Whole-Body Transmethylation | ~49% | - |
| Whole-Body Transsulfuration | ~32% | - |
| Metabolized to Homocysteine (in GIT) | - | 31% |
| Oxidized to CO₂ (in GIT) | - | 40% |
| Incorporated into Tissue Protein (in GIT) | - | 29% |
This table presents data from a study using [1-¹³C]methionine and [²H₃]methionine tracers to determine the metabolic fate of dietary methionine in piglets, highlighting the significant role of the gastrointestinal tract in its initial metabolism. nih.govnih.gov
An alternative, typically minor, catabolic route is the transamination pathway , where methionine is converted to 4-methylthio-2-oxobutyrate (KMTB). nih.govresearchgate.net This pathway can become more significant when methionine concentrations are highly elevated. researchgate.net Further degradation of KMTB can lead to various sulfur-containing compounds. Studies in microorganisms using uniformly ¹³C-labeled methionine have been crucial in identifying the intermediates and end-products of this pathway. nih.govasm.org
Advanced Analytical Methodologies for Isotopic Detection and Quantification
Mass Spectrometry (MS)-Based Techniques for L-Methionine-methyl-13C Tracing
Mass spectrometry stands as a cornerstone for the analysis of stable isotope-labeled molecules due to its ability to differentiate and quantify molecules based on their mass-to-charge ratio. The introduction of a ¹³C atom in the methyl group of L-methionine results in a predictable mass shift, allowing for its distinction from the endogenous, unlabeled counterpart.
Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of L-Methionine-methyl-13C and its downstream metabolites, derivatization is often necessary to increase their volatility. This technique allows for the separation of various metabolites, and the subsequent mass analysis provides information on their isotopic enrichment. A reliable method has been described for the simultaneous determination of isotopic enrichments of [1-¹³C]homocysteine, [1-¹³C]methionine, and [²H₃-methyl-1-¹³C]methionine in human plasma using GC-negative chemical ionization mass spectrometry nih.gov. This approach demonstrates the capability of GC-MS to profile the isotopic enrichment of methionine and related metabolites in biological samples nih.gov.
Liquid chromatography-mass spectrometry is a highly sensitive and versatile technique for the quantitative analysis of a wide range of biomolecules, including amino acids and their isotopically labeled analogues. LC-MS does not require derivatization for many compounds, simplifying sample preparation. It has been successfully applied to the quantitative analysis of various methylated metabolites, which can be products of pathways involving L-Methionine-methyl-13C nih.gov. The use of hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry allows for the separation and quantification of polar metabolites, including those derived from methionine metabolism nih.gov. This method is suitable for analyzing samples from solid tissues, blood, and urine with high sensitivity, often at picogram levels nih.gov.
Tandem mass spectrometry, or MS/MS, provides an additional layer of specificity for the analysis of isotopically labeled compounds. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. This fragmentation pattern is characteristic of the molecule's structure. When analyzing metabolites derived from L-Methionine-methyl-13C, MS/MS can be used to confirm the location of the ¹³C label within the molecule. For instance, by tracking the ¹³C-labeled methyl group through fragmentation analysis, researchers can definitively identify metabolites that have been methylated using the labeled methionine as the methyl donor. This technique has been instrumental in studying site-specific histone lysine (B10760008) and arginine methylation dynamics.
In quantitative proteomics and metabolomics, isotopically labeled compounds like L-Methionine-methyl-13C serve as ideal internal standards. Because they are chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer nih.gov. The known concentration of the added labeled standard allows for the accurate quantification of the endogenous analyte by comparing the signal intensities of the labeled and unlabeled species nih.govyoutube.com. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements youtube.com. For example, stable isotope-labeled standard (SIS) peptides incorporating amino acids labeled with stable isotopes are synthesized for each endogenous peptide of interest, creating an internal standard that differs in mass but not in other chemical or physical properties nih.gov.
| Analytical Technique | Application for L-Methionine-methyl-13C | Key Advantages |
| GC-MS | Isotopic profiling of volatile methionine metabolites | High chromatographic resolution for complex mixtures |
| LC-MS | Quantitative analysis of labeled methionine and its derivatives in biofluids | High sensitivity and applicability to a wide range of metabolites |
| Tandem MS/MS | Structural confirmation and localization of the ¹³C label in metabolites | High specificity and detailed structural information |
| Internal Standard | Accurate quantification in proteomics and metabolomics | Corrects for experimental variability, improving accuracy and precision |
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Methionine-methyl-13C Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For L-Methionine-methyl-13C, NMR is particularly useful for characterizing the incorporation and local environment of the labeled methyl group in proteins and other biomolecules.
The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded protons and carbon atoms. In proteins labeled with L-Methionine-methyl-13C, the HSQC spectrum will show a peak corresponding to the ¹H and ¹³C of the labeled methyl group. The methionine methyl group has unique chemical shifts, with the proton typically resonating around 2.0 ppm and the carbon at approximately 17 ppm buffalo.edu. This distinct spectral region often has fewer overlapping peaks compared to other regions of the NMR spectrum, aiding in the assignment process nih.gov. The high sensitivity of methyl groups in HMQC-type experiments, which benefit from a transverse relaxation-optimized (TROSY) effect, allows for the acquisition of spectra with narrow linewidths even for large proteins nih.gov. By comparing the HSQC spectra of labeled and unlabeled proteins, researchers can unambiguously assign the resonances of the methionine methyl groups buffalo.edu. This technique is sensitive to the local chemical environment and can be used to study changes in protein structure and dynamics upon ligand binding or other perturbations nih.gov.
| Isotope | Typical Chemical Shift (ppm) |
| ¹H (in methyl group) | ~2.0 |
| ¹³C (in methyl group) | ~17 |
Methyl Transverse Relaxation-Optimized Spectroscopy (Methyl-TROSY) for Large Biomolecular Systems
The study of large proteins and biomolecular complexes by solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to the slow molecular tumbling, which leads to rapid decay of NMR signals and consequently, broad lines and low sensitivity. nih.gov Methyl Transverse Relaxation-Optimized Spectroscopy (Methyl-TROSY) is a powerful NMR technique that overcomes these limitations, enabling the investigation of systems approaching 1 MDa in size. nih.govnih.gov The success of this approach relies on the specific isotopic labeling of methyl groups, such as the ε-methyl group of methionine using L-Methionine-methyl-13C, within a highly deuterated protein environment. nih.gov
Methyl groups serve as exceptional probes for several reasons:
Enhanced Sensitivity: The three magnetically equivalent protons of a methyl group contribute to a single, more intense signal. nih.gov
Strategic Location: Methyl-bearing amino acids, including methionine, are frequently located in the hydrophobic cores of proteins and at the interfaces of biomolecular complexes, making them excellent reporters on structure, dynamics, and interactions. acs.orgnih.gov
The Methyl-TROSY effect takes advantage of cross-correlated relaxation between the intramethyl ¹H-¹H and ¹H-¹³C dipole-dipole interactions. utoronto.ca For ¹³CH₃ groups, standard ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) experiments are intrinsically optimized for TROSY, providing significant enhancements in both sensitivity and resolution without the need for complex pulse sequences. nih.govnih.govutoronto.ca This effect results in significantly narrower linewidths, allowing for the acquisition of high-quality spectra on very large systems, such as the 81.4 kDa malate (B86768) synthase G and the 305 kDa protease ClpP, in reasonably short measuring times. utoronto.ca The use of specific isotopomers, such as ¹³CHD₂, further optimizes relaxation properties for these experiments. acs.orgnih.gov
Utility of NMR for Structural and Dynamic Studies of L-Methionine-methyl-13C Labeled Biomolecules
The high-quality spectra obtained via Methyl-TROSY on L-Methionine-methyl-¹³C labeled proteins provide a powerful tool for detailed investigations into biomolecular structure and dynamics. nih.govsigmaaldrich.com The isolated Cε methyl group of methionine, separated from the rest of the carbon skeleton by a sulfur atom, provides a clean spectroscopic probe that is particularly useful for relaxation and dynamics studies. sigmaaldrich.comnih.gov
Methionine residues are often involved in key biological functions, including conformational plasticity, ligand binding, and protein recognition, due to their side-chain flexibility and the polarizability of the sulfur atom. acs.orgnih.govnih.gov Labeling the methionine methyl group with ¹³C allows researchers to monitor these processes at an atomic level. NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) spectroscopy, are particularly well-suited for characterizing dynamic processes that occur on the microsecond to millisecond timescale. nih.govacs.orgnih.gov These experiments measure the exchange between a highly populated ground state and one or more low-population, transiently formed "excited" states that are often functionally important.
A notable application of this methodology is the study of calcium-free calmodulin (apo-CaM), a protein with nine methionine residues. By specifically labeling the methionine methyl groups with a ¹³CHD₂ isotopomer, researchers were able to perform ¹H and ¹³C relaxation dispersion experiments to probe its conformational dynamics. acs.orgnih.gov The results revealed that four methionine residues in the C-terminal domain of apo-CaM undergo conformational exchange, while the N-terminal domain remains rigid. This dynamic behavior in the C-terminal domain is thought to be linked to its ability to recognize and bind target proteins. acs.orgnih.gov The study provided quantitative data on the exchange parameters and the chemical shift differences between the exchanging states, highlighting the power of L-Methionine-methyl-¹³C labeling for elucidating functionally relevant protein motions. acs.orgnih.gov
| Residue | ΔδH (ppm) | ΔδC (ppm) | Exchange Rate (kex) (s-1) | Population of Minor State (pm) (%) |
|---|---|---|---|---|
| M109 | 0.18 ± 0.01 | 0.84 ± 0.01 | 1710 ± 110 | 2.9 ± 0.2 |
| M124 | 0.34 ± 0.01 | 0.67 ± 0.01 | ||
| M144 | 0.48 ± 0.01 | 0.01 ± 0.01 | ||
| M145 | 0.34 ± 0.01 | 1.33 ± 0.01 |
This table presents the best-fit chemical shift differences (Δδ) for protons (H) and carbon (C) between the ground and excited states for four methionine residues in apo-CaM. The exchange rate (kex) and the population of the minor state (pm) were determined by a global fit to the relaxation dispersion data.
Isotopic Labeling and Detection in Non-Steady State Conditions
The detection and characterization of transient biomolecular states are central to understanding function. Isotopic labeling with L-Methionine-methyl-¹³C is a key enabling technology for studying these non-steady state conditions, where proteins are not in a single, static conformation but are actively undergoing dynamic exchange. The methods developed for incorporating the ¹³C label into methionine residues are robust and highly efficient, which is critical for the sensitivity needed to detect low-population, short-lived species. nih.govrsc.org
A straightforward and effective protocol involves adding the ¹³C-labeled precursor, L-Methionine-methyl-¹³C, to a D₂O-based minimal medium used for recombinant protein expression in hosts like E. coli. acs.orgnih.gov To optimize the experiments for dynamics, specific isotopomers such as ¹²CαH(¹²CD₂)₂S¹³CHD₂-Met are often synthesized and used. acs.orgnih.gov This approach can yield protein samples with essentially 100% incorporation of the desired isotopomer at the methionine methyl positions against a deuterated background. acs.orgnih.gov
This high level of specific incorporation provides several advantages for detecting dynamic processes:
Maximized Sensitivity: The near-complete labeling increases the sensitivity of detection by a factor of approximately three compared to methods using uniformly ¹³C-labeled glucose in D₂O. acs.orgnih.gov This is crucial for studying very large systems or for detecting very sparsely populated states.
Simplified Spectra: The specific labeling pattern eliminates potential complications from long-range scalar couplings (e.g., ⁴JHH or ³JHC) and intra-residue cross-relaxation effects that can interfere with relaxation measurements. nih.gov
Probing Transient States: The enhanced sensitivity and clean spectroscopic properties allow NMR relaxation experiments to measure very small exchange contributions to the relaxation rates (R₂eff). acs.orgnih.gov This enables the confident detection and characterization of conformational exchange processes, providing insights into the transient structures that are often essential for biological activity, such as enzyme catalysis or allosteric regulation. nih.gov
These labeling strategies, combined with advanced NMR detection methods like CPMG and R₁ρ relaxation dispersion, allow for the quantitative analysis of the kinetics (exchange rates) and thermodynamics (populations) of these transient, non-steady-state conformations that are invisible to most other structural biology techniques. nih.gov
Applications in Biological Systems Research
Investigating Protein Synthesis and Turnover Dynamics
The ability to track the incorporation of labeled amino acids into newly synthesized proteins provides a direct measure of protein synthesis rates and subsequent turnover. L-Methionine-methyl-13C is particularly valuable in these studies due to methionine's role as an essential amino acid and its involvement in critical cellular functions.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics. It allows for the accurate determination of relative changes in protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a medium containing the "light," unlabeled form of an amino acid, while the other population is cultured in a medium with a "heavy," stable isotope-labeled version.
While arginine and lysine (B10760008) are most commonly used in SILAC, L-methionine is also a valuable label. A variation of this technique, known as "heavy-methyl SILAC," utilizes L-methionine with a labeled methyl group (¹³CD₃-methionine) to investigate protein methylation. Since methionine is the precursor to S-adenosyl-l-methionine (AdoMet), the primary methyl group donor in cells, this method allows for the tracking of methyl group incorporation into proteins. This technique aids in the validation of enzyme-mediated methylation sites identified through mass spectrometry.
An advanced strategy, termed isomethionine methyl-SILAC (iMethyl-SILAC), was designed to eliminate ambiguity in identifying methylated peptides. In this approach, L-Methionine is replaced with L-Methionine-¹³C₄. This results in nearly isobaric labeled methionines that differ in the distribution of the additional mass, ensuring that only methylated peptides appear as methyl-SILAC pairs. This method has been shown to significantly reduce the false discovery rate in identifying methylation sites. For instance, in one study, iMethyl-SILAC led to a sixfold reduction in the false discovery rate compared to label-free identification. researchgate.net
The fractional synthetic rate (FSR) of proteins, which represents the percentage of the protein pool synthesized per unit of time, can be determined by measuring the incorporation of a labeled amino acid tracer. While various amino acid tracers are used, the choice of tracer can influence the absolute measured rates. Studies have shown that different precursor amino acid tracers cannot be used interchangeably for the quantitative evaluation of muscle protein synthesis, though the qualitative anabolic response to stimuli like feeding remains consistent. nih.gov
Positron-emission tomography (PET) with L-[methyl-¹¹C]methionine has been used to estimate skeletal muscle protein synthetic rates in humans. pnas.org This method, combined with blood sampling and kinetic modeling, provides a less invasive, regional assessment of protein synthesis. In a study with healthy volunteers, the pooled mean protein synthetic rate was determined to be 0.50 ± 0.040 nmol of methionine per minute per gram of muscle tissue. pnas.org When converted to a fractional synthesis rate, this value is comparable to those obtained from direct tracer incorporation studies. pnas.org
| Parameter | Value | Unit |
| Mean Protein Synthetic Rate | 0.50 ± 0.040 | nmol methionine·min⁻¹·g muscle tissue⁻¹ |
| Estimated Fractional Synthesis Rate | 0.125 ± 0.01 | %·h⁻¹ |
By combining the measurement of protein synthesis rates with the dilution of the labeled amino acid in the precursor pool, it is possible to simultaneously assess protein breakdown. As newly synthesized "heavy" proteins are eventually degraded, they release labeled amino acids back into the intracellular pool. The rate of this release, relative to the rate of incorporation, provides an indication of protein breakdown dynamics. This dual assessment offers a more complete picture of protein turnover within a biological system.
Elucidating Metabolic Fluxes and Pathway Activities
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate, such as L-Methionine-methyl-13C, and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map the flow of carbon through various metabolic pathways.
¹³C-MFA is a crucial tool for understanding and engineering microbial metabolism for the production of valuable biochemicals. mdpi.com In this technique, microorganisms are cultured with a ¹³C-labeled carbon source, and the resulting labeling patterns in key metabolites are measured to determine carbon flux distributions throughout the metabolic network. mdpi.com
For example, ¹³C-MFA has been applied to study the production of S-adenosyl-L-methionine (SAM) in Saccharomyces cerevisiae. By comparing a high SAM-producing strain with a control strain, researchers found that the tricarboxylic acid (TCA) cycle flux was significantly increased in the overproducing strain. nih.gov This enhanced flux led to greater ATP production through oxidative phosphorylation, which is critical for the high accumulation of SAM. nih.gov
Another study investigated the effect of increased NADPH supply on L-methionine production in Corynebacterium glutamicum. ¹³C metabolic flux ratio analysis revealed that an increased NADPH supply led to a significant increase in the flux ratio of metabolites in the glycolysis pathway, such as glyceraldehyde-3-phosphate, dihydroxyacetone phosphate (B84403), and pyruvate. mdpi.com
| Microorganism | Metabolic Engineering Goal | Key Finding from ¹³C-MFA |
| Saccharomyces cerevisiae | High SAM production | Increased TCA cycle flux and ATP regeneration. nih.gov |
| Corynebacterium glutamicum | Increased L-methionine production | Increased glycolytic flux with enhanced NADPH supply. mdpi.com |
¹³C tracer analysis is also extensively used to study the metabolism of cultured mammalian cells, providing insights into disease states and optimizing biopharmaceutical production.
In a study of a human fibrosarcoma cell line, researchers used ¹³C methionine to quantify metabolic fluxes related to methionine metabolism. nih.gov Their approach accounted for the mixing of intracellular and extracellular methionine pools, which can complicate standard stationary metabolic flux analysis. nih.gov The study found that both transmethylation and propylamine (B44156) transfer fluxes were approximately 15% of the net methionine uptake. nih.gov
Chinese Hamster Ovary (CHO) cells are widely used in the biopharmaceutical industry for producing recombinant proteins. ¹³C-MFA has been instrumental in identifying metabolic phenotypes associated with high productivity. researchgate.net For instance, studies have shown that high-producing CHO cell lines exhibit enhanced oxidative metabolism, characterized by lactate (B86563) consumption and elevated citric acid cycle fluxes. researchgate.net
A comprehensive ¹³C stable-isotope tracing of amino acids and glucose in two IgG-producing CHO cell lines was conducted to identify secreted by-products and their origins. pnas.org This study tracked the sources of 45 by-products, with the majority derived from glucose, leucine, isoleucine, valine, tyrosine, tryptophan, methionine, and phenylalanine. pnas.org
Furthermore, compartment-specific ¹³C-MFA was used to investigate the metabolic effects of adding 5'-deoxy-5'-(methylthio)adenosine (MTA), a compound that boosts the specific productivity of IgG1-producing CHO cells by 50%. The analysis revealed a significant reprogramming of the central metabolism, with a 22-fold increase in carbon fluxes into the pentose-phosphate pathway in MTA-treated cells. nih.gov This metabolic shift resulted in a threefold improvement in NADPH supply, which is a major factor in the enhanced productivity. nih.gov
| Cell Line | Research Focus | Key Finding from ¹³C Tracer Analysis |
| Human Fibrosarcoma | Methionine metabolism | Transmethylation and propylamine transfer fluxes are ~15% of net methionine uptake. nih.gov |
| CHO Cells | High productivity phenotypes | Enhanced oxidative metabolism, lactate consumption, and elevated TCA cycle fluxes. researchgate.net |
| IgG-producing CHO Cells | Effect of MTA on productivity | 22-fold increase in pentose-phosphate pathway flux and 3-fold increase in NADPH supply. nih.gov |
Research in Plant Metabolism and Physiology
The use of L-Methionine labeled with stable isotopes like ¹³C has been instrumental in unraveling complex metabolic pathways in plants. Methionine is a key metabolite, serving not only as a constituent of proteins but also as a precursor to essential compounds like S-adenosylmethionine (SAM), which is a universal methyl donor. frontiersin.orgnih.govnih.gov
By feeding plants L-Methionine-methyl-13C, scientists can trace the journey of the labeled methyl group through various biosynthetic pathways. This stable isotope probing (SIP) technique allows for the precise identification of metabolic products derived from methionine. nih.govcopernicus.org
A notable example is the investigation of the biosynthesis of 2'-deoxymugineic acid, a key phytosiderophore in wheat. When L-[1-¹³C]Methionine was supplied to wheat roots, the ¹³C label was efficiently incorporated and detected in the three carboxyl groups of 2'-deoxymugineic acid, confirming methionine's role as a direct precursor. nih.gov Similarly, research on tobacco plants provided the first direct evidence that the thio-methyl group of methionine is a parent compound for methane (B114726) (CH₄) emitted by living plants. These studies are critical for understanding the flow of carbon and the synthesis of vital and volatile compounds in plant tissues. copernicus.org
| Labeled Precursor | Plant Species | Key Labeled Product(s) | Research Finding |
| L-[1-¹³C]Methionine | Wheat (Triticum aestivum) | 2'-deoxymugineic acid | Confirmed that three molecules of methionine are precursors to this key phytosiderophore. nih.gov |
| L-Methionine-[methyl-¹³C] | Tobacco (Nicotiana tabacum) | Methane (CH₄) | Provided the first evidence that the thio-methyl group of methionine is a source of methane in living plants. copernicus.org |
L-Methionine-methyl-13C is also used to study the activity of specific enzymes involved in methionine breakdown. Methionine gamma-lyase (MGL) is a key catabolic enzyme that converts methionine into α-ketobutyrate, methanethiol, and ammonia. pnas.orgoup.com
Studies in Arabidopsis thaliana have utilized ¹³C-labeled methionine and its mobile form, S-methylmethionine (SMM), to probe the function of MGL under stress conditions. frontiersin.orgnih.gov When wild-type plants were subjected to heat and osmotic stress, the levels of ¹³C-labeled methionine in seeds significantly decreased, while the concentration of [¹³C]isoleucine, a downstream product of the MGL pathway, markedly increased. frontiersin.orgnih.govresearchgate.net This demonstrated that MGL becomes more active under stress, likely to produce isoleucine which can serve as an osmoprotectant and an energy source. frontiersin.orgnih.gov Further NMR-based profiling of Arabidopsis cells fed with [¹³C]Methionine identified other labeled products, including S-methylcysteine (SMC), confirming that MGL initiates a significant catabolic pathway. pnas.org
| Organism | Labeled Compound | Condition | Key Finding |
| Arabidopsis thaliana | [¹³C]S-methylmethionine | Heat and Osmotic Stress | MGL activity increases under stress, leading to a decrease in labeled methionine and an increase in labeled isoleucine. frontiersin.orgnih.govresearchgate.net |
| Arabidopsis thaliana cells | [¹³C]Methionine | High Methionine Levels | MGL initiates methionine catabolism, leading to the production of labeled S-methylcysteine and isoleucine. pnas.org |
Applications in Microbial Metabolomics and Systems Biology
In microbial research, L-Methionine-methyl-13C is a powerful tool for dissecting metabolic networks, optimizing biotechnological production processes, and understanding microbial physiology at a systems level. nih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) using labeled substrates like methionine allows for the quantification of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. nih.gov For example, ¹³C-MFA was used to compare the central carbon metabolism of a high S-adenosyl-L-methionine (SAM)-producing strain of Saccharomyces cerevisiae with a control strain. The analysis revealed that the overproducing strain had significantly increased fluxes through the tricarboxylic acid (TCA) cycle, which enhanced ATP regeneration and supported high SAM production. nih.gov
Furthermore, untargeted metabolomics approaches using L-[¹³C-methyl]methionine coupled with 2D NMR spectroscopy can provide a global view of the "methylome"—the complete set of methylated molecules in a cell. acs.org This technique helps to uncover the complex interplay between different methyltransferases and their various targets, from small molecules to proteins and nucleic acids, thereby revealing novel aspects of metabolic regulation. acs.org
Microbes in natural and industrial environments often encounter a mixture of nutrients. Stable isotope probing with multiple labeled substrates can reveal how these nutrients are co-utilized. By supplying a microbial community with a variety of ¹³C-labeled carbon sources, including amino acids like methionine, researchers can trace the fate of carbon from each source into the microbial metabolome. nih.gov
Studies of Protein Conformational Changes and Interactions
The selective incorporation of L-Methionine-methyl-13C into proteins has become a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating the intricacies of protein structure, dynamics, and molecular interactions. Methionine residues, due to their flexible side chains and the presence of a sulfur atom, often play crucial roles in protein function, including conformational plasticity and ligand binding. nih.gov The strategic placement of a ¹³C isotope on the methyl group of methionine provides a sensitive probe for monitoring these dynamic processes. fishersci.com
Researchers utilize the ¹³C chemical shift of the labeled methyl group as a direct indicator of the local conformational environment. nih.gov Studies have demonstrated a distinct correlation between the ¹³Cε chemical shift and the χ3 dihedral angle of the methionine side chain. Specifically, a gauche conformation of χ3 results in an upfield shift of the methyl carbon signal, a phenomenon known as the γ-gauche effect. nih.gov This relationship allows for the detailed characterization of non-standard rotamers and subtle conformational changes that may be critical for a protein's biological activity. nih.gov
A significant application of L-Methionine-methyl-13C is in NMR relaxation dispersion experiments, which are designed to study protein dynamics on the micro- to millisecond timescale. acs.orgnih.gov These experiments can detect and characterize transient, sparsely populated conformational states that are often invisible to other structural biology techniques but are essential for functions like enzyme catalysis and ligand binding. By labeling methionine methyl groups, researchers can probe the conformational exchange processes that are fundamental to protein recognition and interaction. acs.orgnih.govnih.gov
One notable study employed this technique to investigate the conformational dynamics of calmodulin (CaM), a ubiquitous calcium-binding protein. By incorporating a specific isotopomer, ¹³CHD₂, into the methionine methyl groups, researchers were able to measure ¹H and ¹³C CPMG relaxation dispersion. acs.orgnih.gov The results revealed significant conformational exchange in the C-terminal domain of calcium-free calmodulin, the domain known to bind target proteins. acs.org This finding suggests that the protein exists in a dynamic equilibrium between a ground state and a higher-energy, "excited" state, which may be pre-organized for target binding through a process of conformational selection. acs.org
The following table summarizes the key findings from the calmodulin study, illustrating the power of L-Methionine-methyl-13C in dissecting protein dynamics.
| Protein Domain | Conformational Exchange | Implication |
| N-terminal apo-CaM | Insignificant | Less dynamic in the absence of calcium |
| C-terminal apo-CaM | Significant | Undergoes fast exchange between ground and high-energy states |
This ability to resolve and characterize transient states provides invaluable insights into the mechanisms of protein-protein interactions and the allosteric regulation of protein function. The high sensitivity of the ¹³C-labeled methyl group, combined with advanced NMR techniques, continues to push the boundaries of our understanding of protein conformational landscapes. nih.gov
Exploration of the Non-DNA Methylome and Methyl Metabolism Shifts
The use of L-Methionine-methyl-13C extends beyond the study of protein structure, serving as a crucial tracer for investigating the broader landscape of cellular methylation and metabolic pathways. S-adenosyl-methionine (SAM), derived from methionine, is the universal methyl donor for a vast array of biological molecules, including proteins, lipids, and nucleic acids. nih.govnih.gov By introducing a ¹³C label at the methyl position of methionine, scientists can track the fate of this methyl group as it is transferred to various acceptors throughout the cell, providing a snapshot of the "global methylome." nih.govnih.gov
A key area of investigation is the "non-DNA methylome," which encompasses all methylated molecules within a cell, excluding DNA. This includes histone modifications and the methylation of various small molecules. nih.govnih.gov Understanding the dynamics of the non-DNA methylome is critical, as shifts in methylation patterns are increasingly linked to disease states, particularly cancer. nih.govnih.govacs.org
Recent research has employed untargeted 2D ¹H-¹³C NMR metabolomics on tumor models labeled with L-Methionine-methyl-13C to explore these metabolic shifts. nih.govnih.gov In a study comparing B16 melanoma cell cultures to B16 melanoma tumors—representing two stages of tumor development—researchers uncovered a significant shift in methyl metabolism. nih.govnih.govacs.org The analysis revealed markedly different global methylomes between the two models. nih.govnih.gov
The key findings from this study are summarized below:
| Tumor Model | Dominant Methylation Profile | Implied Metabolic State |
| B16 Melanoma Cell Cultures | Histone Methylations | Proliferative state with a focus on epigenetic regulation |
| B16 Melanoma Tumors | Cytoplasmic Small-Molecule Methylations | Advanced tumor stage with altered metabolic reprogramming |
This shift from a methylome dominated by histone methylations in the cultured cells to one characterized by the methylation of cytoplasmic small molecules in the tumors points to a fundamental reprogramming of methyl metabolism during tumor progression. nih.govnih.gov This metabolic adaptation is likely linked to other hallmarks of cancer metabolism, such as the Warburg effect (aerobic glycolysis). nih.govnih.gov
By tracing the flow of the ¹³C-labeled methyl group, these studies provide a dynamic view of how cellular resources are allocated for methylation reactions. nih.govnih.gov This approach not only identifies the molecules being methylated but also offers clues about the activity of various methyltransferases and the availability of SAM. nih.govnih.gov The ability to observe these shifts in the non-DNA methylome provides a powerful method for understanding the metabolic underpinnings of diseases like cancer and may reveal novel therapeutic targets. nih.govnih.govacs.org
Computational Approaches and Modeling for L Methionine Methyl 13c Data Analysis
Stoichiometric Model Development for 13C-MFA
The foundation of any 13C-MFA study is a comprehensive stoichiometric model of the cellular metabolic network. This model is a mathematical representation of the network of biochemical reactions within a cell, detailing the stoichiometry of reactants and products for each reaction. When L-Methionine-methyl-13C is used as a tracer, the model must specifically include the metabolic pathways involving methionine and its methyl group.
The development of a stoichiometric model for 13C-MFA with L-Methionine-methyl-13C involves several key steps:
Network Reconstruction: This step involves compiling a list of all relevant biochemical reactions, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, amino acid metabolism, and pathways specifically involving S-adenosyl-L-methionine (SAM)-dependent methylation reactions. The metabolic model for organisms like Saccharomyces cerevisiae often includes these central carbon metabolism pathways and transport reactions between different cellular compartments like the cytosol and mitochondria researchgate.net.
Atom Mapping: For each reaction in the network, the fate of each carbon atom must be meticulously tracked. This is particularly crucial for the methyl-13C group of methionine, as its transfer to various acceptor molecules is the primary event being traced.
Compartmentation: In eukaryotic cells, metabolism is often compartmentalized within different organelles (e.g., mitochondria, cytosol). The stoichiometric model must account for these compartments and the transport of metabolites between them.
Biomass Composition: The model must also include a "biomass equation" that represents the cell's growth and the proportional requirement for various precursor metabolites (e.g., amino acids, nucleotides, lipids) to produce new cellular components.
A simplified representation of key reactions involving the methyl group of methionine that would be included in a stoichiometric model is presented in Table 1.
| Reaction Category | Example Reaction | Reactants | Products |
| Methionine Activation | Methionine adenosyltransferase | L-Methionine, ATP | S-adenosyl-L-methionine (SAM), Pyrophosphate, Phosphate |
| Transmethylation | Generic Methyltransferase | SAM, Acceptor molecule | S-adenosyl-L-homocysteine (SAH), Methylated acceptor |
| Methionine Regeneration | Methionine synthase | Homocysteine, 5-Methyltetrahydrofolate | L-Methionine, Tetrahydrofolate |
This table provides a simplified overview of key reaction types that must be included in a stoichiometric model for 13C-MFA using L-Methionine-methyl-13C. The actual model would contain numerous specific reactions within each category.
Algorithms for Flux Estimation and Isotope Propagation (e.g., EMU Framework)
Once a stoichiometric model is established and experimental data from L-Methionine-methyl-13C labeling are obtained, sophisticated algorithms are required to estimate the metabolic fluxes. These algorithms simulate the propagation of the 13C label through the metabolic network for a given set of fluxes and compare the simulated labeling patterns with the experimentally measured ones. The fluxes are then adjusted iteratively to minimize the difference between the simulated and experimental data.
A key challenge in 13C-MFA is the computational complexity of tracking all possible isotopomers for each metabolite. The Elementary Metabolite Units (EMU) framework is a widely used algorithm that significantly simplifies these calculations nih.gov. The EMU approach breaks down the complex isotopomer networks into a minimal set of smaller, independent systems, which dramatically reduces the computational burden without loss of information nih.gov.
The general workflow for flux estimation using these algorithms involves:
Initialization: An initial guess for all metabolic fluxes in the network is made.
Isotope Propagation Simulation: Using the stoichiometric model and the current flux estimates, the distribution of 13C from L-Methionine-methyl-13C into all other metabolites is simulated. This is where algorithms like the EMU framework are applied.
Comparison with Experimental Data: The simulated mass isotopomer distributions are compared to the experimentally measured values obtained from techniques like mass spectrometry.
Optimization: The differences between the simulated and experimental data are quantified using an objective function (e.g., sum of squared residuals). An optimization algorithm then adjusts the flux estimates to minimize this objective function.
Iteration: Steps 2-4 are repeated until a best fit between the simulated and experimental data is achieved, and the optimal set of metabolic fluxes is determined.
Integration of Multi-Omics Data with Isotopic Tracing Information
To enhance the accuracy and resolution of flux estimations, data from other "omics" disciplines can be integrated with 13C-MFA. This multi-omics approach provides a more comprehensive understanding of cellular metabolism.
Transcriptomics: Gene expression data can be used to constrain the stoichiometric model. For example, if a gene encoding a particular enzyme is not expressed, the flux through that reaction can be set to zero. Parsimonious MFA is a method that can integrate gene expression data with 13C data by minimizing both the sum of squared residuals and the sum of flux values, which can be weighted by gene expression nih.gov.
Proteomics: The abundance of metabolic enzymes can provide further constraints on the maximum possible flux through a given reaction. The integration of proteomics data can help to resolve ambiguities in flux distributions, especially in complex networks.
Metabolomics: Measurements of intracellular metabolite concentrations (pool sizes) are crucial for non-stationary 13C-MFA, where the system is not at an isotopic steady state. These data are used to model the dynamics of label incorporation over time.
The integration of these diverse datasets requires advanced computational frameworks that can handle different data types and their respective uncertainties.
Software Tools for 13C-MFA and Data Interpretation
A variety of software tools have been developed to facilitate the complex calculations involved in 13C-MFA. These packages provide user-friendly interfaces for model construction, data input, flux estimation, and statistical analysis. While the specific application of these tools for L-Methionine-methyl-13C tracing is dependent on the user-defined metabolic model, the underlying computational engines are generally applicable.
| Software Tool | Key Features |
| INCA | A MATLAB-based package for isotopomer network modeling and metabolic flux analysis. It supports both steady-state and non-stationary 13C-MFA and utilizes the EMU framework. INCA provides a graphical user interface and can perform statistical analyses to determine goodness-of-fit and confidence intervals for flux estimates nih.govvueinnovations.comvueinnovations.com. |
| 13CFLUX2 | A high-performance software suite for 13C-MFA that is designed for large-scale and high-throughput applications. It uses a specialized language (FluxML) for model definition and supports multicore CPUs and compute clusters for enhanced performance fz-juelich.de. |
| METRAN | A software tool that has been used for high-resolution 13C-MFA, particularly in microbial systems nih.gov. |
| OpenFLUX | An open-source software for 13C-based metabolic flux analysis that includes tools for data correction researchgate.net. |
| FiatFlux | A user-friendly software package designed for non-expert users to perform flux ratio analysis from mass spectrometry data researchgate.net. |
These tools automate the complex mathematical procedures, making 13C-MFA more accessible to a broader range of researchers.
Challenges and Considerations in Data Interpretation (e.g., Isotopic Steady State, Metabolite Channeling)
The interpretation of 13C-MFA data requires careful consideration of several biological and experimental factors that can influence the results.
Isotopic Steady State: Many 13C-MFA approaches assume that the system is at an isotopic steady state, meaning the enrichment of 13C in all metabolites is constant over time. nih.gov Achieving this state can be challenging, especially for metabolites with large pool sizes or slow turnover rates. For example, the exchange between intracellular and extracellular amino acid pools can prevent the attainment of a true isotopic steady state in some experimental setups nih.govnih.gov. In such cases, isotopically non-stationary 13C-MFA (INST-MFA) is a more appropriate method, which analyzes the dynamics of label incorporation over time researchgate.net.
Metabolite Channeling: A key assumption in many metabolic models is that metabolites exist in well-mixed pools within a compartment. However, there is evidence for "metabolite channeling," where intermediates in a metabolic pathway are passed directly from one enzyme to the next without equilibrating with the bulk cytosolic pool nih.govbohrium.comnih.govresearchgate.net. This can significantly alter the labeling patterns of metabolites and, if not accounted for in the model, can lead to inaccurate flux estimations. For example, if a channeled pathway exists, the labeling of a product molecule will be more directly influenced by the precursor molecule's labeling than if it were to mix with an unlabeled pool nih.govresearchgate.net.
Model Completeness and Accuracy: The accuracy of the estimated fluxes is highly dependent on the completeness and correctness of the underlying stoichiometric model. Missing reactions or incorrect atom mappings can lead to systematic errors in the results.
Data Quality: The precision and accuracy of the experimental data (e.g., mass spectrometry measurements) are critical for obtaining reliable flux estimates.
Addressing these challenges requires careful experimental design, the use of appropriate modeling techniques (e.g., INST-MFA to address non-steady-state conditions), and a thorough understanding of the biological system under investigation.
Future Directions and Emerging Research Areas
Development of Novel Isotopic Labeling Strategies for Complex Biomolecules
The strategic labeling of complex biomolecules is fundamental to tracking their synthesis, turnover, and function within a cell. While uniform labeling has been a mainstay, researchers are increasingly developing more sophisticated, selective labeling strategies to answer specific biological questions. L-Methionine-methyl-13C is central to these advancements, particularly for studying proteins and their post-translational modifications.
Future strategies are moving beyond simple incorporation to more complex patterns that can reveal greater detail about molecular dynamics. One such approach involves combining L-Methionine-methyl-13C with other stable isotopes, such as ¹⁵N or ²H (deuterium), to create multi-labeled biomolecules. This allows for more complex experiments using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure and dynamics with greater resolution. nih.govnih.gov For instance, selective protonation of ¹³C-methyl groups in a highly deuterated environment significantly reduces spectral overlap, enabling the study of larger and more complex proteins than previously possible with standard ¹⁵N labeling. nih.gov
Researchers are also designing synthetic routes to produce L-Methionine with ¹³C labels at different positions, which, when used in combination with methyl-labeled methionine, can provide a more comprehensive picture of methionine metabolism. These novel strategies are critical for extending the utility of isotopic tracers to challenging systems, such as membrane proteins and large protein complexes. nih.gov
Table 1: Comparison of Isotopic Labeling Strategies
| Strategy | Description | Key Advantage | Primary Application |
|---|---|---|---|
| Uniform Labeling | All atoms of a specific element (e.g., carbon) are replaced with a heavy isotope. | Provides a general overview of metabolic flux. | Global metabolic pathway analysis. |
| Methyl-Specific Labeling | Only the methyl group of methionine is labeled with ¹³C. | Specifically tracks methylation events and one-carbon metabolism. | Studying protein methylation, DNA/RNA methylation. fishersci.comfishersci.ie |
| Sparse/Selective Labeling | Only specific amino acid types (e.g., methionine, valine, leucine) are isotopically labeled. | Simplifies complex NMR spectra of large proteins. nih.govrsc.org | Structural biology of large proteins and complexes. nih.gov |
| Dual/Multi-Isotope Labeling | Biomolecules are labeled with two or more different stable isotopes (e.g., ¹³C and ¹⁵N). | Allows for more sophisticated multi-dimensional analysis (e.g., NMR, MS). nih.gov | Detailed protein structure and dynamics studies. |
Integration of L-Methionine-methyl-13C Tracing with Single-Cell Metabolomics and Proteomics
A significant leap forward in biological research is the ability to analyze the molecular composition of individual cells. The integration of stable isotope tracing using L-Methionine-methyl-13C with single-cell analysis techniques is poised to provide unprecedented insights into cellular heterogeneity in tissues and disease states.
Mass spectrometry imaging (MSI) is a key technology in this area, enabling the visualization of metabolite distribution at subcellular resolutions. kuleuven.be By providing L-Methionine-methyl-13C to cells or tissues, researchers can use MSI to track the incorporation of the ¹³C label into various metabolites and proteins within individual cells, revealing spatial variations in metabolic activity. nih.govspringernature.com This approach is particularly powerful for studying complex tissues where different cell types may exhibit distinct metabolic phenotypes. nih.gov
Similarly, advancements in single-cell proteomics, often coupled with mass spectrometry, can identify and quantify proteins from single cells. Using L-Methionine-methyl-13C allows for dynamic profiling of protein synthesis and turnover at the single-cell level, a technique known as dynamic SILAC (Stable Isotope Labeling with Amino acids in Cell culture). This can reveal how individual cells within a population respond differently to stimuli or contribute to disease progression.
Advancements in Analytical Techniques for Enhanced Resolution and Sensitivity
The full potential of L-Methionine-methyl-13C as a tracer is unlocked by corresponding advancements in analytical instrumentation. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of this technological evolution.
Modern MS instruments, such as orbital trap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer extremely high resolution and mass accuracy. nih.govacs.org This allows for the precise quantification of ¹³C incorporation into peptides and metabolites, distinguishing isotopologues with very small mass differences. nih.govrsc.org Such precision is crucial for accurate metabolic flux analysis and for identifying sites of post-translational modifications with high confidence. nih.govacs.org
In the realm of NMR, the development of higher field magnets and advanced pulse sequences continues to push the boundaries of sensitivity and resolution. rsc.org For studies using L-Methionine-methyl-13C, these advancements mean that researchers can detect subtle changes in protein conformation and dynamics upon methylation or interaction with other molecules, even in very large protein complexes. acs.org Techniques like methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) are particularly powerful, leveraging the favorable relaxation properties of ¹³C-labeled methyl groups to study high-molecular-weight systems. nih.gov
Elucidating New Enzymatic Functions and Regulatory Mechanisms through Isotopic Fingerprinting
The transfer of the methyl group from S-adenosylmethionine (SAM), which is derived from methionine, is a fundamental biological reaction catalyzed by methyltransferase enzymes. acs.org By tracing the ¹³C label from L-Methionine-methyl-13C to a wide array of acceptor molecules—including proteins, lipids, and nucleic acids—researchers can create an "isotopic fingerprint" of methyltransferase activity within a cell.
This approach can be used to discover novel substrates for known methyltransferases or to identify new enzymes with methyltransferase activity. Untargeted metabolomics studies using L-Methionine-methyl-13C can reveal previously unknown methylated metabolites, providing clues to novel enzymatic pathways. acs.orgbohrium.com For example, tracking the ¹³C-methyl group can help characterize the "global methylome" and understand how shifts in methyl metabolism are linked to disease states like cancer. acs.orgbohrium.com
Furthermore, this isotopic fingerprinting can shed light on the regulatory mechanisms governing methylation. By observing how the pattern of ¹³C incorporation changes in response to genetic perturbations or drug treatments, scientists can infer how methylation networks are regulated and how they contribute to cellular function and disease. This is particularly relevant in epigenetics, where histone and DNA methylation play critical roles in gene expression. acs.orgnih.gov
Expanding Applications in Systems Biology and Metabolic Engineering for Biotechnological Advancement
The quantitative data generated from L-Methionine-methyl-13C tracing experiments are invaluable for systems biology, where the goal is to understand the integrated behavior of complex biological systems. By incorporating isotope tracing data into computational models of cellular metabolism, researchers can achieve a more accurate and dynamic picture of metabolic networks. asiaresearchnews.comnih.gov
This integrated approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rates (fluxes) of metabolic pathways. nih.gov Using L-Methionine-methyl-13C in these models provides crucial information about one-carbon metabolism, which is interconnected with numerous other central metabolic pathways. Understanding these connections is vital for identifying metabolic bottlenecks or dysregulations in diseases. asiaresearchnews.commdpi.com
In the field of metabolic engineering, these insights can be applied to rationally design microorganisms or cell lines for the enhanced production of valuable biopharmaceuticals, biofuels, or other chemicals. By understanding how methionine metabolism and methylation networks impact cellular productivity, engineers can manipulate specific enzymes or pathways to optimize production. For example, ensuring an adequate supply of SAM, tracked by L-Methionine-methyl-13C, can be critical for the production of certain secondary metabolites. This predictive power derived from systems biology models fueled by isotopic tracer data represents a significant advancement for biotechnology.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing L-Methionine-methyl-13C with high isotopic purity?
- Methodological Answer : Synthesis typically involves incorporating 13C into the methyl group via precursors like Methanethiol-13C (methyl-13C mercaptan) . Isotopic enrichment is achieved through optimized reaction conditions (e.g., pH, temperature) and purification via reverse-phase HPLC or ion-exchange chromatography. Final validation requires mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm ≥99 atom % 13C purity .
Q. What are critical handling and storage precautions for L-Methionine-methyl-13C in laboratory settings?
- Methodological Answer : Use nitrile gloves inspected for integrity and follow proper removal techniques to avoid contamination . Store solid compounds at 4°C in moisture-proof containers, while stock solutions (10 mM in water or DMSO) should be aliquoted and stored at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month). Avoid repeated freeze-thaw cycles .
Q. How is L-Methionine-methyl-13C utilized in metabolic flux analysis (MFA)?
- Methodological Answer : As a stable isotope tracer, it is introduced into cell cultures or animal models to track methionine metabolism. Post-incubation, samples are analyzed via LC-MS/MS to quantify 13C incorporation into downstream metabolites (e.g., S-adenosylmethionine, homocysteine). Data normalization accounts for natural isotope abundance .
Q. What steps ensure accurate preparation of L-Methionine-methyl-13C stock solutions?
- Methodological Answer : Weigh the compound in a dry environment and dissolve in degassed, ultrapure water. For poor solubility, warm the solution to 37°C and sonicate for 10–15 minutes. Centrifuge at 14,000 × g for 5 minutes to remove particulates. Verify concentration using UV-Vis spectroscopy (λ = 280 nm, extinction coefficient = 5,600 M⁻¹cm⁻¹) .
Advanced Research Questions
Q. How can L-Methionine-methyl-13C improve pharmacokinetic (PK) studies in drug development?
- Methodological Answer : Isotopic labeling enables precise tracking of methionine-derived drugs using tandem mass spectrometry. Administer 13C-labeled compounds in vivo and collect plasma/tissue samples at timed intervals. Compare 13C/12C ratios to calculate bioavailability, half-life, and metabolic clearance. Account for isotopic dilution effects using compartmental modeling .
Q. How should researchers address contradictory data arising from isotopic impurities in L-Methionine-methyl-13C?
- Methodological Answer : Contradictions may stem from ≤2% non-13C impurities or deuterated byproducts (e.g., methyl-d3 variants). Perform batch-specific purity checks via high-resolution MS. If impurities persist, apply correction factors during data analysis or use orthogonal techniques (e.g., isotope ratio mass spectrometry) to validate results .
Q. What experimental design considerations optimize NMR studies using L-Methionine-methyl-13C?
- Methodological Answer : For 13C-NMR, use a cryoprobe to enhance sensitivity. Set the decoupling frequency to suppress 1H signals and acquire spectra with ≥256 scans. For 2D HSQC, optimize the polarization transfer delay (1/(4JCH) ≈ 3.3 ms) to resolve methyl group correlations. Reference chemical shifts to TMS or DSS .
Q. How can researchers ensure reproducibility in metabolic studies involving L-Methionine-methyl-13C?
- Methodological Answer : Standardize protocols for cell culture media preparation (e.g., methionine-free media supplemented with 13C-labeled compound) and freeze aliquots to minimize batch variability. Include internal standards (e.g., L-Methionine-13C5) for LC-MS/MS quantification. Document all parameters in line with FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
